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For Immediate Release

Basel, Switzerland — August 6, 1999 — Hoffmann-La Roche today announced the
discontinuation of the clinical development program for sibrafiban, an oral glycoprotein (GP)
[Ib/llla receptor antagonist. The decision was based on the preliminary results of the Phase Il
SYMPHONY and SECOND SYMPHONY clinical trials, which indicated that sibrafiban was not
superior to aspirin in preventing recurrent ischemic events in patients with acute coronary
syndrome (ACS). Furthermore, the trials raised safety concerns, including an increased risk of
bleeding and a concerning trend towards higher mortality in certain patient groups receiving
sibrafiban. This guide provides a detailed technical analysis of the factors leading to the
termination of the sibrafiban clinical trials, aimed at researchers, scientists, and drug
development professionals.

Executive Summary: Lack of Efficacy and Increased
Risk Profile

The development of oral GP lIb/llla inhibitors was a promising frontier in antithrombotic therapy,
aiming to extend the proven benefits of their intravenous counterparts to long-term secondary
prevention of cardiovascular events. Sibrafiban, a double prodrug of the active antagonist Ro-
44-3888, was a key candidate in this class. However, the large-scale Phase 11l clinical trials,
SYMPHONY and SECOND SYMPHONY, failed to demonstrate a clinical benefit of sibrafiban
over the established standard of care, aspirin. The primary efficacy endpoint—a composite of
all-cause mortality, myocardial infarction (Ml), or severe recurrent ischemia—was not
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significantly different between patients treated with sibrafiban and those treated with aspirin.[1]

[2][3]

Compounding the lack of superior efficacy were significant safety concerns. Patients receiving
sibrafiban, particularly in combination with aspirin or at higher doses, experienced a
statistically significant increase in bleeding events compared to the aspirin-only arm.[1][3] Most
alarmingly, a consistent and statistically significant increase in mortality was observed with oral
GP lIb/llla therapy across multiple trials, including a notable increase in the high-dose
sibrafiban group of the SECOND SYMPHONY trial.[3][4][5][6] This unexpected and
paradoxical finding ultimately led to the termination of the sibrafiban development program.[7]

Quantitative Data from Phase Ill Clinical Trials

The following tables summarize the key quantitative outcomes from the SYMPHONY and
SECOND SYMPHONY trials, which were pivotal in the decision to halt the development of
sibrafiban.

Table 1: Primary Efficacy Endpoint in the SYMPHONY

Primary Odds Ratio
Trial Treatment Arm N Endpoint (95% ClI) vs.

Event Rate (%) Aspirin

SECOND .

Aspirin 2211 9.3 -
SYMPHONY
Low-Dose
Sibrafiban + 2219 9.2 0.98 (0.80 - 1.20)
Aspirin (LDS+A)
High-Dose

2207 10.5 1.14 (0.94 - 1.39)

Sibrafiban (HDS)

Data sourced from the SECOND SYMPHONY trial results as the first SYMPHONY trial's data
is encompassed within its findings and conclusions.[1][3][8]
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Table 2: Mortality and Myocardial Infarction Rates in the

SECOND SYMPHONY Trial (90-Day Follow-up)

Odds Ratio
Outcome Treatment Arm  Event Rate (%) (95% CI) vs. P-value
Aspirin

All-Cause .

) Aspirin 1.7
Mortality
Low-Dose
Sibrafiban + 2.3 1.35(0.91-2.00) NS
Aspirin (LDS+A)
High-Dose

o 3.1 1.83(1.17-2.88) 0.008

Sibrafiban (HDS)
Myocardial o

] Aspirin 5.8
Infarction
Low-Dose
Sibrafiban + 6.2 1.07(0.86-1.33) NS
Aspirin (LDS+A)
High-Dose

o 7.6 1.32(1.03-1.69) 0.03
Sibrafiban (HDS)
Death or M Aspirin 7.2
Low-Dose
Sibrafiban + 8.1 1.13(0.93-1.38) NS
Aspirin (LDS+A)
High-Dose
10.1 1.43(1.14-1.80) 0.002

Sibrafiban (HDS)

NS = Not Significant[1][3][8]

Table 3: Bleeding Events in the SECOND SYMPHONY
Trial (90-Day Follow-up)
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Bleeding Event Treatment Arm Event Rate (%) P-value vs. Aspirin
Major Bleeding Aspirin 4.0
Low-Dose Sibrafiban

5.7 <0.01
+ Aspirin (LDS+A)
High-Dose Sibrafiban

4.6 NS
(HDS)
Minor Bleeding Aspirin 10.1
Low-Dose Sibrafiban

o 20.9 <0.001

+ Aspirin (LDS+A)
High-Dose Sibrafiban

16.5 <0.001
(HDS)
Any Bleeding Aspirin 13.5
Low-Dose Sibrafiban

- 255 <0.001

+ Aspirin (LDS+A)
High-Dose Sibrafiban

20.3 <0.001

(HDS)

NS = Not Significant[1][3]

Experimental Protocols of Key Clinical Trials
The SYMPHONY Trial

» Objective: To evaluate the efficacy and safety of two dose regimens of sibrafiban compared
with aspirin for the secondary prevention of ischemic events in patients after an acute
coronary syndrome.[9]

» Design: Arandomized, double-blind, aspirin-controlled trial.[9]

o Patient Population: Approximately 9,000 patients who had experienced an ACS within the
previous 7 days and had been clinically stable for at least 12 hours.[9]
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e Treatment Arms:

o Aspirin (80 mg every 12 hours)

o Low-dose sibrafiban (dosed according to body weight and renal function)

o High-dose sibrafiban (dosed according to body weight and renal function)[9]
o Duration: 90 days of treatment.[9]

o Primary Efficacy Endpoint: A composite of all-cause mortality, myocardial infarction or
reinfarction, and severe recurrent ischemia.[9]

e Primary Safety Endpoints: Incidence of major or minor bleeding.[9]

The SECOND SYMPHONY Trial

o Objective: To assess the long-term efficacy and safety of low-dose sibrafiban in combination
with aspirin, and high-dose sibrafiban alone, compared with aspirin alone for secondary
prevention after ACS.[1]

o Design: A randomized, double-blind, multi-center trial.[10]

» Patient Population: Planned enrollment of 8,400 patients with a recent ACS. The trial was
prematurely terminated after enrolling 6,671 patients.[1][10]

e Treatment Arms:
o Aspirin (160 mg daily)
o Low-dose sibrafiban + Aspirin (160 mg daily)
o High-dose sibrafiban[10]

o Duration: Originally planned for 12-18 months, but terminated early with a median follow-up
of 90 days.[1][10]

e Primary Efficacy Endpoint: A composite of death, MI, or severe recurrent ischemia.[1]
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e Primary Safety Endpoints: Major and minor bleeding.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Glycoprotein lib/llla Receptor
Activation and Inhibition

Platelet
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Caption: GP lIb/llla signaling pathway and the inhibitory action of Sibrafiban.

Proposed Mechanism of Prothrombotic Effect of Oral GP
lib/llla Inhibitors
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Drug Interaction
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Caption: Hypothesized prothrombotic mechanism of oral GP lIb/llla inhibitors.

SYMPHONY and SECOND SYMPHONY Clinical Trial
Workflow
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Patients with Acute Coronary Syndrome (N = 9000 in SYMPHONY, N = 6671 in 2nd SYMPHONY)

Randomization

Aspirin Low-Dose Sibrafiban (+/- Aspirin) High-Dose Sibrafiban

90-Day Follow-up
Primary Endpoint Analysis (Death, MI, Severe Recurrent Ischemia)

No Superiority

Safety Endpoint Analysis (Bleeding)

Increased Bleeding & Mortality

Trial Termination

Click to download full resolution via product page

Caption: Simplified workflow of the SYMPHONY and SECOND SYMPHONY clinical trials.

Conclusion: Lessons Learned from the Sibrafiban
Trials

The termination of the sibrafiban clinical trials marked a significant turning point in the
development of oral antithrombotic therapies. The failure to demonstrate superiority over
aspirin, coupled with a concerning safety profile, highlighted the challenges of translating the
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success of intravenous GP lIb/llla inhibitors to an oral, long-term setting. The paradoxical
increase in mortality raised fundamental questions about the potential for prothrombotic effects
with this class of drugs, possibly due to incomplete receptor blockade or the induction of a
partially activated receptor state upon drug dissociation.[11] These findings underscored the
complex interplay between platelet inhibition, bleeding risk, and overall clinical outcomes,
providing invaluable lessons for future drug development in cardiovascular medicine. The
experience with sibrafiban serves as a critical case study in the importance of rigorous, large-
scale clinical trials in defining the true risk-benefit profile of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [The Discontinuation of Sibrafiban: A Technical Analysis
of Clinical Trial Termination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681747#reasons-for-the-termination-of-sibrafiban-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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